Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-, commonly known as 3β-hydroxy-lup-20(29)-en-28-oic acid, is a pentacyclic triterpene derived from the lupane family. This compound is characterized by its molecular formula and a molar mass of approximately 456.71 g/mol. It appears as a white crystalline solid with a melting point ranging from 295 to 298 °C and is slightly soluble in organic solvents like methanol and ethanol but insoluble in water .
The structure of this compound features a hydroxyl group at the C-3 position, which contributes to its biological activity and reactivity. Its unique configuration distinguishes it from other triterpenes, making it an important subject of research in pharmacology and biochemistry.
This compound exhibits a range of biological activities, including:
The synthesis of 3β-hydroxy-lup-20(29)-en-28-oic acid can be achieved through several methods:
The applications of 3β-hydroxy-lup-20(29)-en-28-oic acid are diverse:
Interaction studies have focused on the compound's effects on various biological systems. For instance:
Several compounds share structural similarities with 3β-hydroxy-lup-20(29)-en-28-oic acid. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Betulinic Acid | 3-Hydroxy at C-3 | Stronger antitumor activity |
| Oleanolic Acid | Pentacyclic structure with hydroxyl groups | More potent anti-inflammatory properties |
| Ursolic Acid | Similar pentacyclic structure | Known for muscle-building effects |
While sharing common features with these compounds, 3β-hydroxy-lup-20(29)-en-28-oic acid is unique due to its specific hydroxylation pattern and the resulting biological activities that differentiate it from both betulinic acid and oleanolic acid. Its specific interactions with cellular mechanisms make it a promising candidate for further pharmacological exploration.